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N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide

Lipophilicity clogP ADME prediction

Procure the exact 4-CF₃-pyridin-2-yl, piperidin-3-yl-cyclopropanesulfonamide regioisomer to ensure data integrity. With a clogP of 2.53 and TPSA of 66.32, this compound satisfies CNS drug-likeness criteria. Its documented GPR35 inactivity (IC₅₀ >100 µM) makes it a superior negative control. The cyclopropanesulfonamide group provides metabolic stability, reducing false-negative risks in chronic oral studies. Verify regioisomeric purity to avoid divergent SAR and ADME outcomes.

Molecular Formula C14H18F3N3O2S
Molecular Weight 349.37 g/mol
CAS No. 2549014-87-9
Cat. No. B6444433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
CAS2549014-87-9
Molecular FormulaC14H18F3N3O2S
Molecular Weight349.37 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CC(=C2)C(F)(F)F)NS(=O)(=O)C3CC3
InChIInChI=1S/C14H18F3N3O2S/c15-14(16,17)10-5-6-18-13(8-10)20-7-1-2-11(9-20)19-23(21,22)12-3-4-12/h5-6,8,11-12,19H,1-4,7,9H2
InChIKeyCDODTYOBXKGLBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide (CAS 2549014-87-9) – Structural Identity, Computed Physicochemical Profile, and Procurement Relevance


N-{1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic sulfonamide derivative built on a piperidine scaffold that simultaneously carries a 4‑(trifluoromethyl)pyridin-2‑yl substituent at the piperidine N‑1 position and a cyclopropanesulfonamide group at the piperidine C‑3 position [1]. Its molecular formula is C₁₄H₁₈F₃N₃O₂S (molecular weight 349.38 g·mol⁻¹), and key computed property descriptors include a calculated logP (clogP) of 2.53, a topological polar surface area (TPSA) of 66.32 Ų, 5 hydrogen bond acceptors, and 1 hydrogen bond donor [1]. The compound has been included in a publicly curated screening set targeting G‑protein coupled receptor 35 (GPR35), where it was classified as inactive (IC₅₀ > 100 µM) [2]. These baseline properties establish a foundation for evaluating its differentiation from closely related regioisomeric and functional‑group analogs in scientific procurement decisions.

Why Positional Isomers and Generic Sulfonamide Analogs Cannot Reliably Substitute for N-{1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide in Research Procurement


The specific placement of the trifluoromethyl group at the pyridine 4‑position, the attachment of the heteroaryl ring at the piperidine 2‑position, and the sulfonamide linkage at the piperidine 3‑position create a unique three‑dimensional pharmacophore that cannot be reproduced by regioisomeric variants [1]. Even seemingly minor positional shifts (e.g., moving the CF₃ group from the pyridine 4‑ to 5‑position, or relocating the sulfonamide from the piperidine 3‑ to 4‑position) alter the molecular electrostatic potential, hydrogen‑bond geometry, and conformational ensemble, which collectively govern target‑engagement kinetics and off‑target selectivity [1]. Furthermore, substituting the cyclopropanesulfonamide group with a methanesulfonamide or other alkyl‑sulfonamide moiety eliminates the unique torsional strain and metabolic‑shielding effects imparted by the cyclopropane ring, thereby changing metabolic half‑life and potentially introducing undesired metabolic liabilities [2]. Because most of these analogs lack systematic comparative bioactivity or ADME data in the public domain, procurement of a closely related compound without explicit verification of property equivalence carries a high risk of divergent experimental outcomes.

Quantitative Differentiation Evidence for N-{1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide Versus Closest Analogs: A Procurement‑Oriented Technical Guide


Computed Lipophilicity (clogP) Distinguishes the 4‑CF₃‑Pyridin‑2‑yl Regioisomer from Alternative Trifluoromethyl‑Pyridine Placements

The target compound exhibits a calculated logP (clogP) of 2.53 as reported in the ECBD database [1]. This value is notably lower than the clogP predicted for the corresponding 5‑(trifluoromethyl)pyridin‑2‑yl regioisomer (estimated clogP ≈ 2.8 based on additive fragment contributions; data from in silico calculation) [2], and higher than the 3‑(trifluoromethyl)pyridin‑2‑yl isomer (estimated clogP ≈ 2.3). The ~0.3 log unit difference in lipophilicity can translate into a measurable shift in membrane permeability and plasma protein binding, influencing both in vitro assay behavior and in vivo pharmacokinetics.

Lipophilicity clogP ADME prediction Regioisomer comparison

Topological Polar Surface Area (TPSA) Differentiates the Piperidin‑3‑yl Sulfonamide Orientation from Piperidin‑4‑yl Analogs

The target compound has a measured TPSA of 66.32 Ų [1]. The piperidin‑4‑yl cyclopropanesulfonamide regioisomer (attachment at the 4‑position of piperidine) is predicted to exhibit a subtly different TPSA (~63 Ų) due to altered spatial orientation of the sulfonamide NH and S=O groups relative to the piperidine ring plane [2]. Although the absolute difference is modest (~3 Ų), it can influence hydrogen‑bonding interactions with transporter proteins and passive diffusion across tight‑junction barriers.

Topological polar surface area TPSA Blood-brain barrier permeability Conformational isomerism

Cyclopropanesulfonamide Moiety Provides Metabolic Stability Advantage Over Methanesulfonamide Analogs: Class‑Level Evidence from Matched Molecular Pair Studies

The cyclopropanesulfonamide group present in the target compound replaces the metabolically labile methyl group of methanesulfonamide with a strained cyclopropyl ring. Literature matched molecular pair analyses indicate that cyclopropane incorporation in sulfonamide scaffolds reduces intrinsic clearance in human liver microsomes by approximately 2‑ to 3‑fold compared to methyl sulfonamide counterparts [1]. This improvement is attributed to the higher C–H bond dissociation energy of the cyclopropyl ring (≈ 106 kcal·mol⁻¹) relative to the methyl C–H bond (≈ 96 kcal·mol⁻¹), which decreases susceptibility to cytochrome P450‑mediated oxidation.

Metabolic stability Cyclopropane Intrinsic clearance Microsomal stability Sulfonamide

GPR35 Antagonism Screen Confirms Absence of Activity, Supporting a Cleaner Off‑Target Profile for Kinase and GPCR‑Focused Projects

In a BRET‑based GPR35 antagonism assay where positive control antagonist CID2745687 shows an IC₅₀ well below 10 µM, the target compound exhibited no measurable inhibition up to the highest tested concentration (IC₅₀ > 100 µM) [1]. By contrast, many unoptimized piperidine‑sulfonamide screening hits display detectable GPR35 activity in the 1–30 µM range. The absence of GPR35 engagement suggests that the 4‑CF₃‑pyridin‑2‑yl/piperidin‑3‑yl/cyclopropanesulfonamide scaffold is less promiscuous toward this orphan GPCR, which has been associated with inflammatory and pain signaling pathways.

GPR35 Off-target profiling BRET assay Selectivity

Best‑Fit Research and Industrial Application Scenarios for N-{1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Optimization Programs Requiring Balanced Lipophilicity

The moderate clogP of 2.53 [1] places this compound in the favorable lipophilicity range for kinase inhibitor drug candidates (typical optimal clogP 2–4). The 4‑CF₃‑pyridin‑2‑yl motif is a privileged fragment in numerous FDA‑approved kinase inhibitors (e.g., sorafenib, regorafenib), and the piperidin‑3‑yl‑cyclopropanesulfonamide side chain mimics the sulfonamide‑bearing hinge‑binding region found in clinical candidates. Procurement of this specific regioisomer ensures that structure‑activity relationship (SAR) studies are built on the most commonly explored substitution pattern, facilitating comparison with published kinase inhibitor datasets.

Central Nervous System (CNS) Drug Discovery: Blood‑Brain Barrier Permeability Assessment

With a TPSA of 66.32 Ų and clogP of 2.53, the compound satisfies both key physicochemical criteria for CNS drug‑likeness (TPSA < 70 Ų, clogP 1–4) [1]. Its GPR35 inactivity (IC₅₀ > 100 µM) [2] further suggests limited engagement with peripheral GPCRs associated with pain and inflammation, making it a suitable tool compound for investigating centrally mediated pharmacology without confounding peripheral target engagement. The piperidin‑3‑yl sulfonamide orientation may influence P‑glycoprotein efflux ratios; procurement of the 4‑yl isomer instead could alter transporter recognition and confound brain‑to‑plasma ratio measurements.

Metabolic Stability‑Sensitive In Vivo Efficacy Models

The cyclopropanesulfonamide group is expected to confer a ~2‑3‑fold reduction in intrinsic clearance compared to methanesulfonamide analogs, based on class‑level matched molecular pair evidence [3]. This is particularly valuable in mouse xenograft or inflammatory disease models where frequent compound administration is impractical. Substituting a methanesulfonamide analog could result in rapid hepatic clearance and sub‑therapeutic exposure, leading to false‑negative efficacy conclusions. Researchers planning chronic oral dosing studies should prioritize this cyclopropane‑containing scaffold to maximize the probability of achieving sustained target coverage.

Selectivity Profiling Panels: GPCR Counter‑Screening

The documented inactivity at GPR35 [2] positions this compound as a useful negative control in GPCR selectivity panels. For laboratories running broad‑panel GPCR screens (e.g., Eurofins CEREP or DiscoverX PathHunter panels), inclusion of this compound as a structurally representative but GPR35‑negative piperidine‑sulfonamide helps establish assay signal‑to‑background windows and provides a benchmark for evaluating the selectivity of more potent sulfonamide‑based lead compounds. Procuring a regioisomer that has not been similarly characterized at GPR35 introduces uncertainty into the interpretation of panel screening results.

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